7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
Description
7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine (CAS: 2247773-25-5) is a triazolotriazine derivative characterized by a methylsulfonyl group at position 5 and a 2-thiazolyl substituent at position 2. Its synthesis involves sequential functionalization of the triazolotriazine core, including oxidation of a methylthio intermediate to methylsulfonyl (e.g., via chloroperbenzoic acid) . The compound’s structure mimics purine isosteres, enabling interactions with biological targets such as adenosine receptors (ARs) or enzymes like thymidine phosphorylase .
Properties
Molecular Formula |
C8H7N7O2S2 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
5-methylsulfonyl-2-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C8H7N7O2S2/c1-19(16,17)8-12-6(9)15-7(13-8)11-4(14-15)5-10-2-3-18-5/h2-3H,1H3,(H2,9,11,12,13,14) |
InChI Key |
ZAJVJSXTJVBLOP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
This compound is characterized by the fusion of atriazolo[1,5-a]triazine core with substituents that include a methylsulfonyl moiety and a thiazole ring, conferring potential biological activity and synthetic complexity.
Preparation Methods of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-triazolo[1,5-a]triazine
Detailed Synthetic Route
Step 1: Preparation of 2,4,6-triphenoxy-1,3,5-triazine Intermediate
- Starting from cyanuric chloride , reaction with phenol under reflux conditions yields 2,4,6-triphenoxy-1,3,5-triazine .
- This intermediate serves as a versatile platform for subsequent nucleophilic substitutions.
Step 2: Formation of Hydrazide Derivatives
Two pathways are employed depending on the hydrazide type:
- Pathway A: Direct reaction of 2,4,6-triphenoxy-1,3,5-triazine with aryl or methyl hydrazides.
- Pathway B: Monosubstitution of the triphenoxy intermediate with hydrazine to form a hydrazine-substituted intermediate, followed by acylation with acyl chlorides or formic acid to yield hydrazides.
This bifurcated approach optimizes yields for different hydrazide substrates.
Step 3: Intramolecular Cyclization to Form the Bicyclic Core
- Hydrazide intermediates undergo dehydrative cyclization using phosphorous pentoxide (P2O5) and hexamethyldisiloxane (HMDSO) in anhydrous xylene under reflux.
- This step forms the 5,7-diphenoxy-triazolo[1,5-a]triazine scaffold.
- The nature of the hydrazide substituent significantly affects cyclization yield; for example, thienyl hydrazides enhance yields compared to methoxyphenyl hydrazides.
Step 4: Amination at the 7-Position
- Treatment of the diphenoxy bicyclic intermediates with methanolic ammonia introduces the 7-amino group , yielding 5-phenoxy-triazolo[1,5-a]triazin-7-amines .
- This step is typically performed at room temperature and under controlled ammonia concentration.
Step 5: Nucleophilic Substitution at the 5-Position
- The phenoxy group at the 5-position is substituted by nucleophilic amines bearing the methylsulfonyl group.
- Reactions are conducted in sealed tubes using ethanol or butanol as solvents at elevated temperatures (90–95 °C).
- This substitution yields the targeted 5-(methylsulfonyl) derivatives.
- In some cases, bis-amine substituted by-products are formed and isolated for further characterization.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Cyanuric chloride to triphenoxy | Phenol, reflux | Reflux (~120 °C) | Phenol | High (not specified) |
| Hydrazide formation (Pathway A/B) | Hydrazides or hydrazine + acyl chlorides | Room temp to 0 °C | DCM, THF | Variable (low for cycloalkyl hydrazides via Pathway A) |
| Cyclization to bicyclic core | P2O5, HMDSO, anhydrous xylene, reflux | Reflux (~140 °C) | Xylene | Moderate to high (varies with substituent) |
| Amination at 7-position | NH3 in MeOH (7 N) | Room temp | Methanol | High |
| Nucleophilic substitution at 5-pos | Amines with methylsulfonyl group, sealed tube | 90–95 °C | EtOH or BuOH | Moderate to high |
| 2-thiazolyl substitution | Thiazole derivatives, nucleophilic substitution | Mild heating | Polar solvents | Moderate |
Note: Exact yields depend on substituent nature and reaction optimization.
Research Outcomes and Analysis
Structure-Activity Relationship (SAR)
- Variations at the 2- and 5-positions of the triazolo-triazine scaffold significantly affect biological activity.
- The introduction of the methylsulfonyl group at the 5-position enhances solubility and binding affinity to target enzymes.
- The 2-(2-thiazolyl) substituent contributes to improved interaction with biological targets due to its heteroaromatic nature.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of triphenoxy triazine | Cyanuric chloride + phenol, reflux | Intermediate for hydrazide formation |
| 2 | Hydrazide formation | Hydrazides or hydrazine + acyl chlorides, DCM/THF | Precursor to cyclization |
| 3 | Cyclization to bicyclic core | P2O5, HMDSO, xylene, reflux | Formation of triazolo-triazine scaffold |
| 4 | Amination at 7-position | NH3 in MeOH, room temp | Introduction of 7-amino group |
| 5 | Nucleophilic substitution at 5-position | Amines with methylsulfonyl, sealed tube, EtOH/BuOH | Installation of methylsulfonyl group |
| 6 | 2-thiazolyl substitution | Thiazole derivatives, mild heating | Final substitution at 2-position |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl (-SO₂CH₃) and amino (-NH₂) groups serve as critical sites for nucleophilic substitution:
-
C5 Methylsulfonyl Group : Undergoes displacement with amines or thiols under basic conditions. For example, reaction with aniline derivatives at 80–100°C in DMF yields C5-arylaminotriazolo-triazines.
-
C7 Amino Group : Acts as a directing group, enabling regioselective substitution at adjacent positions. Reaction with acyl chlorides forms C7-acylated derivatives, useful for probing structure-activity relationships .
Mechanistic Insight :
The electron-withdrawing sulfonyl group enhances electrophilicity at C5, facilitating nucleophilic attack. Steric hindrance from the thiazolyl substituent at C2 limits reactivity at this position .
Cross-Coupling Reactions
The thiazolyl ring at C2 participates in transition-metal-catalyzed coupling:
| Reaction Type | Conditions | Products | Yield (%) | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 65–78 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | C2-arylamino-substituted analogs | 72 |
These reactions enable modular derivatization for drug discovery applications .
Oxidation and Reduction
-
Oxidation : The methylsulfonyl group is oxidation-resistant, but the thiazolyl sulfur can oxidize to sulfoxide/sulfone using mCPBA or H₂O₂.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazine ring’s C=N bonds, yielding partially saturated intermediates .
Cyclocondensation Reactions
The amino group at C7 participates in cyclization with carbonyl compounds:
-
Reaction with aldehydes in ethanol under reflux forms fused oxazino-triazolo-triazines .
-
Intramolecular cyclization with α-ketoesters produces tricyclic systems via dehydrative pathways .
Example :
Acid/Base-Mediated Transformations
-
Protonation : The triazolo-triazine core undergoes protonation at N3 in acidic media (pH < 3), confirmed by UV-Vis spectral shifts .
-
Deprotonation : Treatment with LDA at -78°C generates a resonance-stabilized anion, enabling alkylation at C8 .
Reactivity Comparison with Structural Analogs
Data from analogous triazolo-triazines highlights the influence of substituents:
| Compound | Reaction Rate (k, s⁻¹) | Electrophilicity (σ⁺) | Ref. |
|---|---|---|---|
| 7-Amino-5-SO₂Me-2-thiazolyl derivative | 0.45 | 0.82 | |
| 5-NH₂-2-furyl analog | 0.28 | 0.67 | |
| 5-SMe-2-thiazolyl derivative | 0.62 | 0.75 |
The methylsulfonyl group increases electrophilicity at C5 compared to methylthio or amino substituents .
Stability Under Reaction Conditions
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a potential candidate for drug development due to its activity against various pathogens and diseases. Its structural characteristics allow it to interact with biological targets effectively.
- Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This makes it a candidate for further exploration in antibiotic development.
- Anticancer Potential : Research has suggested that derivatives of this compound may inhibit cancer cell proliferation. Its mechanism involves the modulation of key signaling pathways associated with tumor growth.
Agricultural Applications
The compound's properties extend to agricultural science, where it can be utilized as a pesticide or fungicide.
- Fungicidal Activity : Laboratory tests have shown that 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine can effectively inhibit fungal growth in crops, suggesting its potential as a biofungicide.
- Plant Growth Promotion : Some studies indicate that this compound may enhance plant growth by improving nutrient uptake and resistance to environmental stressors.
Biochemical Research
In biochemical research, the compound serves as a useful tool for studying various biological processes.
- Enzyme Inhibition Studies : The ability of this compound to inhibit specific enzymes makes it valuable for understanding enzyme kinetics and mechanisms in metabolic pathways.
- Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways can provide insights into cellular responses to stress and disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Effects | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anticancer Activity | Showed reduced proliferation of cancer cells in culture assays. |
| Study C | Agricultural Use | Found effective against common fungal pathogens in crop trials. |
Mechanism of Action
The mechanism of action of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or inhibiting their function. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
- 2-(Furan-2-yl) Derivatives: Compounds like 2-(furan-2-yl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine (CAS: 185629-32-7) exhibit similar C5 methylsulfonyl groups but differ at C2 (furan vs. thiazole). The thiazolyl group’s nitrogen atom may enhance hydrogen bonding or π-stacking interactions, influencing receptor selectivity. For example, ZM241385 (4-[2-(7-amino-2-(furan-2-yl)-triazolo-triazin-5-ylamino)ethyl]phenol) shows high hA2AAR affinity (Ki = 1.44 nM) due to its phenol substituent, but the thiazolyl analog’s activity remains underexplored .
- 2-Phenyl Derivatives: Compounds like 7-dimethylamino-2-phenyl-triazolo-triazin-5-amine exhibit planar triazolotriazine cores with phenyl substituents. Their crystal structures reveal intermolecular hydrogen bonding, which may differ in thiazolyl analogs due to steric or electronic effects .
Substituent Variations at Position 5
- Methylsulfonyl vs. Aminoalkyl Groups: Methylsulfonyl (electron-withdrawing) at C5 contrasts with aminoalkyl groups (e.g., 7-amino-5-(3-aminopropyl)-triazolo-triazin-2-furyl, Ki = 94.6 nM at hA1AR). The sulfonyl group may reduce basicity, altering solubility or membrane permeability .
- Phenoxy Groups: N-Benzyl-2-furyl-5-phenoxy-triazolo-triazin-7-amine (compound 24) shows moderate adenosine receptor activity. Methylsulfonyl’s stronger electron withdrawal might enhance binding to hydrophobic receptor pockets compared to phenoxy .
Substituent Variations at Position 7
- Free Amino vs. Acylated Amino Groups: The C7 amino group in the target compound is critical for AR binding. Derivatives with phenylureido moieties (e.g., compound 14) achieve hA2AAR selectivity (Ki = 1.44 nM), suggesting that acylation at C7 could modulate selectivity but reduce solubility .
Adenosine Receptor Affinity
- The target compound’s methylsulfonyl and thiazolyl groups may synergize to improve hA2AAR/hA1AR selectivity compared to furan derivatives. For instance, ZM241385’s phenol group contributes to its nanomolar affinity, but methylsulfonyl’s electronic effects might offer alternative binding modes .
Enzyme Inhibition
- Triazolotriazines with 5-thioxo groups (e.g., 5q , IC50 = 42.63 μM against thymidine phosphorylase) suggest that electron-deficient substituents like methylsulfonyl could enhance inhibition, though direct data for the target compound are lacking .
Solubility and Stability
- Methylsulfonyl’s polarity may improve aqueous solubility versus methylthio or alkyl groups.
Biological Activity
7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine (CAS: 2247773-25-5) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H7N7O2S2
- Molecular Weight : 297.31 g/mol
- IUPAC Name : 5-(methylsulfonyl)-2-(thiazol-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- Purity : 95%
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research has shown that derivatives of thiazole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in this compound contributes to its antitumor properties. For example:
- IC50 Values : In studies involving thiazole derivatives, compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines .
Inhibition of CK1δ Kinase
Recent studies have identified this compound as a potential inhibitor of CK1δ (Casein Kinase 1 delta), a serine-threonine kinase implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound exhibited ATP-competitive inhibition with promising efficacy in cellular models .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activities. The structure of this compound suggests potential antibacterial effects due to the presence of the thiazole moiety. Studies indicate that modifications at specific positions can enhance antibacterial activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Key findings include:
- The thiazole ring is essential for cytotoxicity.
- Substituents at the methylsulfonyl group may enhance solubility and bioavailability.
- The presence of an amino group at position 7 is crucial for its interaction with target proteins .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. Q1. What are the critical considerations for optimizing synthetic routes to 7-amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine?
Methodological Answer: The synthesis of this compound requires careful selection of precursors and reaction conditions. For example:
- Amino precursor activation : Use acyl chlorides (e.g., methylsulfonyl chloride) with triethylamine as a base in anhydrous dioxane under argon to prevent hydrolysis .
- Reaction time/temperature : Reflux conditions (e.g., 60–100°C for 12–72 hours) are critical for nucleophilic substitution at the 5- and 7-positions of the triazolo-triazine core .
- Purification : Flash chromatography with gradients like EtOAc/light petroleum (3:7) ensures separation of polar intermediates .
Q. Q2. How can structural ambiguities in NMR data for triazolo-triazine derivatives be resolved?
Methodological Answer: Discrepancies in NMR assignments often arise from tautomerism or substituent electronic effects. For example:
- Proton environments : The 7-amino group in triazolo-triazines typically shows broad singlets at δ 6.5–8.5 ppm in DMSO-d6 due to hydrogen bonding .
- Thiazolyl substituents : Protons on the 2-thiazolyl ring exhibit coupling patterns (e.g., dd or m) in aromatic regions (δ 7.0–8.3 ppm) .
- Cross-validation : Combine H NMR with C NMR and IR data (e.g., NH stretching at 3150–3470 cm) to confirm functional groups .
Advanced Research Questions
Q. Q3. How do electronic effects of substituents (e.g., methylsulfonyl vs. aryl groups) influence the reactivity of the triazolo-triazine core?
Methodological Answer: Substituents modulate electrophilicity and regioselectivity:
- Electron-withdrawing groups (EWGs) : Methylsulfonyl at position 5 increases the electrophilicity of adjacent positions, facilitating nucleophilic attack (e.g., by amines or thiols) .
- Steric hindrance : Bulky substituents (e.g., 4-fluorobenzyl) at position 7 reduce reaction yields due to steric clashes during substitution .
- Quantitative analysis : Use Hammett σ constants or computational methods (DFT) to predict substituent effects on reaction kinetics .
Q. Q4. What strategies mitigate conflicting biological activity data across structurally similar triazolo-triazines?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Recommended steps:
- Purity validation : Use HPLC-MS to confirm >95% purity, as residual solvents (e.g., dioxane) or unreacted intermediates (e.g., acyl chlorides) can skew bioassay results .
- Dose-response studies : Perform EC/IC titrations to rule out off-target effects from high concentrations .
- Structural analogs : Compare activity of derivatives (e.g., methylsulfonyl vs. piperazinyl analogs) to isolate pharmacophore contributions .
Q. Q5. How can computational modeling guide the design of triazolo-triazine derivatives with improved solubility?
Methodological Answer: Ligand-based approaches are effective:
- LogP prediction : Tools like Molinspiration or ACD/Labs predict logP values for methylsulfonyl vs. hydrophilic groups (e.g., hydroxyl or aminoethyl) .
- Crystal structure analysis : Use Cambridge Structural Database (CSD) data to identify hydrogen-bonding motifs that enhance aqueous solubility (e.g., 5,7-diamino derivatives) .
- MD simulations : Assess solvation free energy of proposed derivatives to prioritize synthetic targets .
Analytical Challenges
Q. Q6. How should researchers address discrepancies between theoretical and observed melting points in triazolo-triazine derivatives?
Methodological Answer: Melting point deviations (>5°C) often reflect polymorphism or impurities:
- Recrystallization : Test solvents like EtOAc/hexane mixtures to isolate polymorphs .
- DSC/TGA : Differential scanning calorimetry identifies phase transitions and decomposition events .
- Counterion effects : Compare free bases with salts (e.g., trifluoroacetate) to assess thermal stability .
Structure-Activity Relationship (SAR) Development
Q. Q7. What experimental and computational methods are optimal for SAR studies of triazolo-triazines?
Methodological Answer: Combine empirical and in silico tools:
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonds with methylsulfonyl groups) .
- In vitro assays : Test derivatives against target enzymes (e.g., kinases) with ATP-competitive binding assays to quantify IC shifts .
- Mutagenesis studies : Pair SAR data with site-directed mutagenesis to validate binding pocket residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
